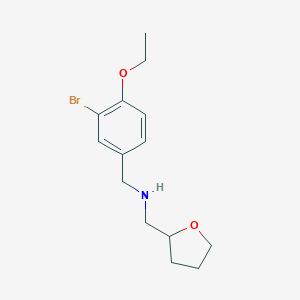OXY]PHENYL}METHYL)AMINE](/img/structure/B275926.png)
[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzyl Ether: The benzyl ether linkage is formed by reacting the phenol derivative with a benzyl halide under basic conditions.
Final Coupling: The final step involves coupling the [2-(4-chlorophenyl)ethyl]amine with the benzyl ether derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion back to the amine form.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, depending on the target.
類似化合物との比較
Similar Compounds
[2-(4-chlorophenyl)ethyl]amine: Lacks the benzyl ether and tetrazole functionalities.
[3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the [2-(4-chlorophenyl)ethyl] group.
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}alcohol: Contains an alcohol group instead of an amine.
Uniqueness
The uniqueness of [2-(4-CHLOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE lies in its combination of aromatic and heterocyclic structures, which provide a versatile platform for chemical modifications. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H20ClN5O |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H20ClN5O/c23-19-11-9-17(10-12-19)13-14-24-16-18-5-4-8-21(15-18)29-22-25-26-27-28(22)20-6-2-1-3-7-20/h1-12,15,24H,13-14,16H2 |
InChIキー |
AHDZRJFKSTZQGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
PHENYL]FURAN-2-YL}METHYL)AMINE](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)

![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)




![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
